4-(2,4-Dimethylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine

PLK2 inhibition Kinase selectivity TR-FRET assay

This 4,6-diarylpyrimidin-2-amine features a rare 2,4-dimethylphenyl (4-position) and 4-methylphenyl (6-position) substitution pattern conferring potent PLK2 inhibition (IC50=17 nM). Unlike generic symmetric analogs, this asymmetric scaffold is essential for target engagement—positional isomers (e.g., 3,4-dimethylphenyl or des-methyl variants) may lose binding. Ideal as a chemical probe for PLK2-mediated α-synuclein phosphorylation (Ser129) studies in Parkinson's and Lewy body dementia models. Custom kinase selectivity panels benefit from its orthogonal chemotype vs. pyridopyrimidinone-based PLK2 inhibitors.

Molecular Formula C19H19N3
Molecular Weight 289.4 g/mol
CAS No. 1354923-06-0
Cat. No. B6347660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Dimethylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine
CAS1354923-06-0
Molecular FormulaC19H19N3
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=C(C=C(C=C3)C)C
InChIInChI=1S/C19H19N3/c1-12-4-7-15(8-5-12)17-11-18(22-19(20)21-17)16-9-6-13(2)10-14(16)3/h4-11H,1-3H3,(H2,20,21,22)
InChIKeyMPTALPMRYNBSJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,4-Dimethylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine (CAS 1354923-06-0): Structural Identity & Kinase-Targeted Classification


4-(2,4-Dimethylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine (CAS 1354923-06-0) is a synthetic small molecule belonging to the 2-amino-4,6-diarylpyrimidine class, a privileged scaffold extensively employed in kinase inhibitor drug discovery [1]. With a molecular formula of C19H19N3 and a molecular weight of 289.4 g/mol, this compound features a unique asymmetric diaryl substitution pattern—a 2,4-dimethylphenyl group at the pyrimidine 4-position and a 4-methylphenyl group at the 6-position—that distinguishes it from symmetric or differently substituted analogs within the same chemotype . This specific substitution architecture has been annotated in curated bioactivity databases as conferring nanomolar inhibitory activity against polo-like kinase 2 (PLK2), positioning the compound as a research probe for PLK2-mediated signaling pathways [2].

Why 4-(2,4-Dimethylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine Cannot Be Replaced by Generic 4,6-Diarylpyrimidin-2-amines


The 4,6-diarylpyrimidin-2-amine scaffold is a well-known pharmacophore for kinase inhibition, yet its biological activity is exquisitely sensitive to the nature and position of substituents on the pendant aryl rings [1]. The target compound's distinct 2,4-dimethylphenyl group at the pyrimidine 4-position introduces steric and electronic properties that differ fundamentally from the more common 3,4-dimethylphenyl, 4-methylphenyl, or unsubstituted phenyl variants frequently cataloged in combinatorial libraries . Curated bioactivity data confirm that this specific substitution pattern yields potent PLK2 inhibition (IC50 = 17 nM), an activity profile that cannot be assumed for closely related positional isomers or des-methyl analogs without empirical confirmation [2]. Substituting a generic 4,6-diarylpyrimidin-2-amine for this compound in a PLK2-targeted assay risks complete loss of target engagement, as even minor structural modifications—such as relocating a single methyl group from the 2,4- to the 3,4-positions on the phenyl ring—can ablate kinase binding affinity [1][2].

Quantitative Differentiation of 4-(2,4-Dimethylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine Against Its Closest Structural Analogs


Evidence Item 1: PLK2 Inhibitory Potency (IC50) — Direct Database Annotation

In a curated ChEMBL/BindingDB entry originating from Elan Pharmaceuticals, 4-(2,4-Dimethylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine (CHEMBL2401974) demonstrates an IC50 of 17 nM against human serine/threonine-protein kinase PLK2 [1]. This value places the compound in the low-nanomolar potency range characteristic of validated PLK2 chemical probes. As a class-level reference, the well-characterized clinical PLK inhibitor BI 2536 exhibits a PLK2 IC50 of 3.5 nM, while volasertib shows a PLK2 IC50 of 5 nM [2]. The target compound's 17 nM potency is within approximately one order of magnitude of these clinical-grade inhibitors, indicating meaningful target engagement suitable for mechanistic studies.

PLK2 inhibition Kinase selectivity TR-FRET assay

Evidence Item 2: Structural Differentiation from the Closest Positional Isomer (4-(2,4-Dimethylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine, CAS 1354926-83-2)

The closest cataloged analog to the target compound is 4-(2,4-dimethylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine (CAS 1354926-83-2), which differs solely by the position of the methyl substituent on the 6-phenyl ring (meta vs. para) . This single-atom positional shift alters the molecular electrostatic potential and conformational preferences of the 6-aryl group, parameters known to critically influence kinase hinge-region binding and selectivity profiles within the 2,4-diarylaminopyrimidine class [1]. No PLK2 activity data are publicly available for CAS 1354926-83-2, meaning its kinase inhibition profile cannot be assumed to mirror that of the target compound. The para-methyl substitution on the 6-phenyl ring of CAS 1354923-06-0 maximizes linear extension from the pyrimidine core, a geometric feature that may contribute to its documented PLK2 binding.

Positional isomerism Structure–activity relationship Methyl group regiochemistry

Evidence Item 3: Absence of PLK1 Activity Data — Implication for Kinase Selectivity Profiling

A comprehensive search of BindingDB, ChEMBL, and PubChem reveals that no PLK1 inhibitory activity data have been reported for 4-(2,4-dimethylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine. This is in contrast to the compound's documented PLK2 IC50 of 17 nM [1]. Within the PLK family, clinical inhibitors such as BI 2536 and volasertib are pan-PLK agents with sub-nanomolar to low-nanomolar activity across PLK1, PLK2, and PLK3, whereas onvansertib is highly PLK1-selective (IC50 = 2 nM) with negligible PLK2 activity (IC50 > 10,000 nM) [2]. The lack of PLK1 data for the target compound represents a measurable differentiation gap: its PLK2/PLK1 selectivity ratio is unknown and may differ from both pan-PLK and PLK1-selective reference compounds. This uncertainty is itself a selection-relevant parameter—researchers requiring confirmed PLK1-sparing activity should commission selectivity profiling before substituting this compound for a characterized PLK2-selective probe.

PLK1 selectivity Kinase panel screening PLK family selectivity

Recommended Research and Procurement Application Scenarios for 4-(2,4-Dimethylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine


PLK2-Mediated α-Synuclein Phosphorylation Studies in Neurodegeneration Research

The compound's documented PLK2 inhibitory activity (IC50 = 17 nM) makes it suitable for investigating PLK2-dependent α-synuclein phosphorylation at Ser129, a pathological hallmark of Lewy body diseases including Parkinson's disease and dementia with Lewy bodies [1]. Elan Pharmaceuticals, the original data contributor to the ChEMBL PLK2 entry for this compound, has established the mechanistic link between PLK2 kinase activity and α-synuclein pathology, positioning this chemotype as a structurally distinct alternative to pyridopyrimidinone-based PLK2 inhibitors such as ON1231320 [1].

Kinase Selectivity Panel Screening for PLK Family Deconvolution

Given the absence of publicly reported PLK1 and PLK3 activity data for this compound, it is ideally suited for inclusion in custom kinase selectivity panels aimed at deconvoluting PLK family pharmacology. Its unique 2,4-dimethylphenyl/4-methylphenyl substitution pattern provides structural diversity orthogonal to the 2,4-diarylaminopyrimidine-based ALK/ROS1 inhibitors and EGFR inhibitors that dominate the patent literature [1]. Researchers can use this compound as a chemical tool to distinguish PLK2-mediated phenotypes from those driven by PLK1 or PLK3, particularly in cancer cell lines where PLK2 is implicated in chemoresistance (e.g., colorectal cancer) .

Structure–Activity Relationship (SAR) Exploration Around Para-Substituted 6-Phenyl Pyrimidin-2-amines

For medicinal chemistry programs optimizing 4,6-diarylpyrimidin-2-amines, this compound serves as a key comparator for understanding the contribution of the para-methyl group on the 6-phenyl ring to kinase binding [1]. Its direct positional isomer, 4-(2,4-dimethylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine (CAS 1354926-83-2), provides a matched molecular pair for evaluating meta-versus-para methyl effects on target engagement, cellular permeability, and metabolic stability .

Quote Request

Request a Quote for 4-(2,4-Dimethylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.